5-(2-Chloro-4-ethoxyphenyl)pyrimidin-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2-chloro-4-ethoxyphenyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-2-17-9-3-4-10(11(13)5-9)8-6-14-12(16)15-7-8/h3-7H,2H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPPXBXGAQGFDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CNC(=O)N=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686864 | |
| Record name | 5-(2-Chloro-4-ethoxyphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111113-09-7 | |
| Record name | 5-(2-Chloro-4-ethoxyphenyl)-2(1H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111113-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Chloro-4-ethoxyphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of 5 2 Chloro 4 Ethoxyphenyl Pyrimidin 2 Ol and Its Analogues
Correlations between Structural Features and Biological Interactions
The biological activity of pyrimidine (B1678525) derivatives is significantly influenced by the nature and position of various substituents on the pyrimidine core. researchgate.netnih.gov These modifications can alter the molecule's electronic properties, conformation, and ability to form key interactions with biological targets.
The 2-chloro-4-ethoxyphenyl group at the 5-position of the pyrimidine ring plays a critical role in the molecular recognition and binding affinity of these compounds. The ethoxy group, for instance, is often involved in forming hydrophobic interactions within the binding pocket of target proteins. The position of this group is crucial; studies on similar kinase inhibitors have shown that moving a methoxy group from the para- to the meta-position on a phenyl ring can significantly impact activity.
The pyrimidin-2-ol core is a fundamental scaffold for this class of compounds and is essential for their biological activity. The pyrimidine ring system is a "privileged structure" in medicinal chemistry, known for its ability to participate in a wide range of biological interactions. researchgate.netnih.gov The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, forming crucial interactions with the hinge region of kinases, a common binding motif for ATP-competitive inhibitors. nih.gov
The hydroxyl group at the 2-position of the pyrimidine ring (in its tautomeric 2-hydroxypyrimidine (B189755) form) can act as both a hydrogen bond donor and acceptor, further anchoring the molecule within the active site of the target protein. The ability of the pyrimidine scaffold to engage in hydrogen bonding and π-π stacking interactions with the enzyme's active site enhances both the potency and selectivity of the inhibitors. researchgate.net
The position and electronic properties of substituents on both the pyrimidine core and the phenyl ring have a profound impact on the biological activity of these analogues. For instance, the introduction of a bromide at the 5-position of the pyrimidine core in 2-arylamino-4-aryl-pyrimidines has been shown to yield potent inhibitors. nih.gov
The electronic nature of the substituents on the phenyl ring is also critical. In a series of pyrido[2,3-d]pyrimidine derivatives, it was observed that converting a thioxo group to a more hydrophilic and electron-rich hydrazide moiety significantly enhanced anticancer activity. nih.gov Conversely, the introduction of bulky groups can sometimes lead to a decrease in activity due to steric hindrance within the binding site. nih.gov
Interactive Table of SAR Findings for Pyrimidine Analogues:
| Scaffold Modification | Position | Substituent Type | Effect on Activity |
| Pyrimidine Core | 5 | Bromide | Increased potency nih.gov |
| Phenyl Ring (general) | Varies | Electron-donating groups | Can enhance activity |
| Phenyl Ring (general) | Varies | Electron-withdrawing groups | Can enhance activity depending on position |
| Phenyl Ring (general) | Varies | Bulky groups | Can decrease activity nih.gov |
| Phenyl Ring (general) | Varies | Hydrophilic groups | Can enhance activity nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR models are developed using statistical methods to correlate physicochemical properties or molecular descriptors of compounds with their known biological activities. For pyrimidine-based inhibitors, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed. mdpi.com These models can provide predictive power for the activity of newly designed analogues, thereby guiding the synthesis of more potent compounds. nih.gov The development of such models involves selecting a training set of molecules with known activities, aligning them, calculating various molecular descriptors, and then using statistical methods like Partial Least Squares (PLS) to build the model. mdpi.comnih.gov
Through QSAR studies, key molecular descriptors that influence the biological activity of these compounds can be identified. These descriptors can be steric, electronic, hydrophobic, or topological in nature. For example, a QSAR study on 2-phenylpyrimidine analogues identified the importance of steric, electrostatic, and hydrophobic fields for their inhibitory activity. nih.govsemanticscholar.org
Commonly identified key descriptors in QSAR studies of kinase inhibitors include:
Molecular weight and volume: Indicating the importance of size and shape for fitting into the binding pocket.
LogP (lipophilicity): Reflecting the compound's ability to cross cell membranes and interact with hydrophobic pockets.
Hydrogen bond donors and acceptors: Crucial for specific interactions with the target protein.
Topological polar surface area (TPSA): Related to the compound's polarity and ability to form hydrogen bonds.
By understanding which descriptors are most influential, medicinal chemists can rationally design new analogues with improved activity profiles. The insights gained from QSAR models, combined with structural biology data, provide a powerful platform for the discovery and optimization of novel therapeutic agents.
The search for relevant studies included various combinations of keywords such as "5-(2-Chloro-4-ethoxyphenyl)pyrimidin-2-ol," "structure-activity relationship," "SAR," "pyrimidine analogues," and "comparative analysis." However, these searches did not yield any publications containing the specific data required to fulfill the request for a detailed article with data tables on this particular compound.
General searches on the SAR of substituted pyrimidines provided a broad overview of the field but lacked the specific focus on the this compound scaffold necessary to adhere to the strict content inclusions and exclusions of the prompt. Without foundational research data on the target compound and its derivatives, it is not possible to generate the requested scientific article. Further research would be required to establish the SAR for this specific chemical series before a comparative analysis could be conducted.
Mechanistic Investigations of Molecular Interactions
Exploration of Molecular Targets and Binding Mechanisms
The pyrimidine (B1678525) scaffold is a common feature in many biologically active molecules, and its derivatives are known to interact with a wide range of biological targets. The specific substitutions on the pyrimidine ring dictate the compound's affinity and selectivity for these targets.
Cyclooxygenase (COX) enzymes are key mediators of inflammation, pain, and fever through the production of prostaglandins (B1171923). There are two main isoforms: COX-1, which is a constitutive "housekeeping" enzyme involved in physiological functions, and COX-2, which is an inducible enzyme that is upregulated during inflammation. The development of selective COX-2 inhibitors has been a major goal in creating anti-inflammatory drugs with fewer gastrointestinal side effects.
Furthermore, modern therapeutic strategies have explored dual inhibitors of both COX-2 and the 5-lipoxygenase (5-LOX) enzyme. Blocking both pathways can offer a more comprehensive anti-inflammatory effect by inhibiting the production of both prostaglandins and leukotrienes.
While direct enzymatic inhibition data for 5-(2-Chloro-4-ethoxyphenyl)pyrimidin-2-ol is not extensively documented in publicly available literature, studies on analogous compounds containing pyrimidine or substituted phenyl rings provide context for its potential activity. For instance, various heterocyclic compounds are routinely screened for their ability to inhibit these enzymes. The inhibitory potential of pyrimidine derivatives against various kinases has also been established, suggesting a broader potential for enzyme interaction.
Table 1: Examples of Enzyme Inhibition by Structurally Related Compound Classes This table presents data for analogous compound classes to illustrate typical research findings, as specific data for this compound is not available.
| Compound Class | Target Enzyme | Observed Activity | Reference |
|---|---|---|---|
| N-hydroxyurea derivatives | COX-2 / 5-LOX | Potent dual inhibitory activity observed. | |
| 2,4,5-Trisubstituted Pyrimidines | PfGSK3 / PfPK6 (kinases) | Found to be potent dual inhibitors. | |
| Thieno[2,3-d]pyrimidines | 5-HT3 Receptors | Exhibit good affinity and competitive antagonism. | |
| 2-Anilino-4-(thiazol-5-yl)pyrimidines | CDK9 (kinase) | Nanomolar Ki and high selectivity. |
The binding profile of a compound against a panel of receptors is crucial for determining its specificity and potential off-target effects. The pyrimidine core is a versatile scaffold found in ligands for various receptors. For example, derivatives of thieno[2,3-d]pyrimidine (B153573) have been synthesized and evaluated for their binding to serotonin (B10506) 5-HT3 and 5-HT4 receptors, with some showing high affinity and selectivity for the 5-HT3 subtype.
In other contexts, pyrimidine-based molecules have been identified as potent inhibitors of protein kinases, such as Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR). The specific substitution pattern is critical; research on CDK9 inhibitors showed that functional groups at the C5-position of the pyrimidine ring could enhance interactions within the kinase binding site. Given the structure of this compound, its potential to interact with kinase or other receptor families cannot be ruled out, although a specific binding profile has not been reported.
Analysis of Ligand-Target Intermolecular Interactions
The binding affinity of a ligand to its molecular target is governed by a combination of intermolecular forces. An analysis of the structure of this compound allows for the prediction of its likely interaction patterns.
Hydrogen bonds are highly directional and crucial for molecular recognition in biological systems. The this compound molecule possesses several functional groups capable of participating in hydrogen bonding. The pyrimidin-2-ol tautomer features a hydroxyl (-OH) group which can act as a hydrogen bond donor. The nitrogen atoms within the pyrimidine ring and the oxygen atom of the ethoxy group can serve as hydrogen bond acceptors. Molecular modeling studies on similar heterocyclic compounds confirm that hydrogen bonds are a primary mode of interaction with amino acid residues in a target's active site.
Table 2: Potential Hydrogen Bonding Sites in this compound
| Functional Group | Atom | Potential Role |
|---|---|---|
| Pyrimidinol | Oxygen (O) | H-Bond Acceptor |
| Pyrimidinol | Hydrogen (H of OH) | H-Bond Donor |
| Pyrimidine Ring | Nitrogen (N) | H-Bond Acceptor |
| Ethoxy Group | Oxygen (O) | H-Bond Acceptor |
Hydrophobic interactions are a major driving force for ligand binding. The 2-chloro-4-ethoxyphenyl moiety of the compound provides a significant hydrophobic surface. This aromatic ring can engage in favorable interactions within a hydrophobic pocket of a target protein. These interactions can include:
π-π Stacking: Face-to-face or offset stacking with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
π-Alkyl Interactions: Interactions between the aromatic ring and alkyl side chains of amino acids such as Valine, Leucine, and Isoleucine.
Halogen bonding is a non-covalent interaction where a covalently bonded halogen atom acts as an electrophilic species, interacting with a nucleophile. Contrary to its high electronegativity, a halogen atom like chlorine can have a region of positive electrostatic potential, known as a σ-hole, on the axis of the covalent bond.
In this compound, the chlorine atom attached to the phenyl ring is a potential halogen bond donor. This interaction can be highly directional and contribute significantly to binding affinity and selectivity. The chlorine's σ-hole can form a halogen bond with an electron-rich atom in the binding site, such as:
The oxygen atom of a carbonyl group in the peptide backbone or an amino acid side chain (e.g., Asp, Glu).
A nitrogen atom in a histidine residue.
The π-electron system of an aromatic ring.
The importance of halogen interactions in molecular architecture has been demonstrated in crystal structure analyses of other chloro-substituted heterocyclic compounds, where chloro-bromo and other halogen-mediated interactions contribute to the stability of the structure.
Cellular Pathway Modulation Studies (general)
While direct experimental studies on the cellular pathway modulation of this compound are not extensively available in the public domain, the structural features of the compound, namely the pyrimidin-2-ol core and the substituted phenyl group, allow for informed hypotheses regarding its potential biological activities and interactions with cellular signaling cascades. The pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds, and its derivatives have been shown to modulate a wide array of cellular pathways.
The biological effects of pyrimidine derivatives are largely influenced by the nature and position of their substituents. Research on various substituted pyrimidines has revealed their potential to act as inhibitors of key enzymes involved in cellular signaling, such as protein kinases. For instance, compounds with a bisanilinopyrimidine structure have been identified as potent inhibitors of Aurora kinases, which are crucial for cell cycle progression. nih.govbohrium.comnih.govacs.org Specifically, the presence of a chlorophenyl group has been noted in potent Aurora kinase inhibitors. nih.govbohrium.comnih.govacs.org
Furthermore, the substitution pattern on the pyrimidine and the phenyl rings plays a critical role in determining the potency and selectivity of these compounds. Studies on 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have demonstrated that modifications at the C5-position of the pyrimidine ring can significantly impact their inhibitory activity against cyclin-dependent kinase 9 (CDK9). acs.org
Given these precedents, it is plausible that this compound could modulate cellular pathways involved in cell proliferation, cell cycle control, and apoptosis by targeting protein kinases. The 2-chloro-4-ethoxyphenyl moiety likely plays a significant role in the specific interactions with the target protein's binding site.
It is also conceivable that this compound could influence other signaling pathways. For example, some pyrimidine derivatives have been implicated in the modulation of the nuclear factor-kappa B (NF-κB) and Toll-like receptor (TLR) signaling pathways, which are central to inflammatory and immune responses. nih.gov
The potential for this compound to exhibit anticancer properties is another area of interest, given that various pyrrolo[2,3-d]pyrimidine derivatives have been reported to exert cytotoxic effects on cancer cell lines through the induction of apoptosis and cell cycle arrest. nih.gov Similarly, 2-pyridone derivatives, which share some structural similarities with pyrimidin-2-ol, have also been synthesized and evaluated for their anti-tumor activities. nih.gov
The following table summarizes the observed cellular pathway modulation by structurally related pyrimidine derivatives, providing a basis for hypothesizing the potential activities of this compound.
Interactive Data Table: Cellular Pathway Modulation by Structurally Related Pyrimidine Derivatives
| Compound Class | Specific Example(s) | Modulated Pathway/Target | Observed Effect |
| Bisanilinopyrimidines | ortho-Chlorophenyl substituted bisanilinopyrimidine | Aurora Kinase A | Inhibition of autophosphorylation, leading to cell cycle disruption. nih.govbohrium.comnih.govacs.org |
| 2-Anilino-4-(thiazol-5-yl)pyrimidines | 5-substituted derivatives | Cyclin-Dependent Kinase 9 (CDK9) | Inhibition of CDK9-mediated transcription, reduction of Mcl-1 antiapoptotic protein, and induction of apoptosis. acs.org |
| Pyrrolo[2,3-d]pyrimidines | Derivatives with urea (B33335) moieties | Apoptosis and Cell Cycle | Induction of apoptosis and cell cycle arrest in various cancer cell lines. nih.gov |
| nih.govbohrium.comacs.orgTriazolo[1,5-a]pyrimidine Indole Derivatives | Compound H12 | ERK Signaling Pathway | Inhibition of the phosphorylation of ERK1/2, c-Raf, MEK1/2, and AKT, leading to G2/M phase arrest and apoptosis. mdpi.com |
| Phenylpyrrolidine Derivatives | 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine | TLR/NF-κB and IRF3 Signaling | Inhibition of NF-κB and IRF3 activation, leading to decreased inflammatory gene expression. nih.gov |
Further empirical research, including in vitro kinase assays and cell-based signaling pathway analysis, is necessary to elucidate the precise molecular targets and mechanisms of action of this compound. Such studies would validate these hypotheses and provide a clearer understanding of its pharmacological potential.
Advanced Spectroscopic Analysis for Structural Elucidation and Conformational Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the definitive structural confirmation of 5-(2-Chloro-4-ethoxyphenyl)pyrimidin-2-ol, offering precise insights into its proton and carbon framework.
Detailed Proton and Carbon NMR Assignment for Structural Confirmation
Detailed analysis of the ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom within the molecule, confirming the presence and connectivity of the ethoxy, chloro, and phenyl substituents on the pyrimidin-2-ol core.
Interactive Data Table: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Data not available | Data not available | Data not available | Data not available |
Interactive Data Table: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| Data not available | Data not available |
Note: Specific experimental NMR data for this compound is not publicly available. The tables are representative of the data that would be presented.
2D NMR Techniques for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the intricate network of connections within the molecule. COSY spectra would reveal proton-proton couplings within the ethoxy group and the aromatic rings. HSQC and HMBC experiments would then correlate the proton signals with their directly attached and long-range coupled carbon atoms, respectively, confirming the precise placement of the substituents on both the phenyl and pyrimidine (B1678525) rings. These techniques are crucial for piecing together the complete molecular puzzle.
Investigation of Tautomeric Forms and Dynamic Exchange Processes
The pyrimidin-2-ol moiety can potentially exist in equilibrium with its tautomeric form, pyrimidin-2(1H)-one. NMR spectroscopy is a powerful tool to investigate this potential tautomerism. The presence of distinct sets of signals for the pyrimidine ring protons and carbons, or broadened signals, could indicate a dynamic exchange between the two tautomeric forms. Variable temperature NMR studies can further elucidate the thermodynamics and kinetics of this process, providing insights into which tautomer predominates under specific conditions.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization
The FT-IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 3400-2500 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, potentially involved in hydrogen bonding. The C-O stretching of the ethoxy group would likely appear in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the pyrimidine and phenyl rings would be observed in the 1650-1450 cm⁻¹ range. The C-Cl stretching vibration would typically be found in the fingerprint region, below 800 cm⁻¹.
Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| Data not available | Data not available | Data not available |
Note: Specific experimental FT-IR data for this compound is not publicly available. The table is representative of the expected data.
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy offers a complementary vibrational profile of the molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations of both the phenyl and pyrimidine rings would give rise to strong and characteristic Raman signals. The C-Cl bond, due to its polarizability, would also be expected to show a distinct Raman peak. By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational modes of this compound can be obtained, aiding in a thorough structural and conformational assessment.
Interactive Data Table: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Assignment |
| Data not available | Data not available | Data not available |
Note: Specific experimental Raman data for this compound is not publicly available. The table is representative of the expected data.
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
While direct mass spectrometry data for this compound is not publicly available, a predictive analysis based on the fragmentation patterns of analogous structures provides a hypothetical but scientifically grounded understanding of its behavior under mass spectrometric conditions. The molecular formula of the compound is C₁₂H₁₁ClN₂O₂.
The mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The presence of a chlorine atom would be confirmed by a characteristic isotopic peak ([M+2]⁺) with an intensity approximately one-third of the molecular ion peak.
The fragmentation of the molecule would likely proceed through the cleavage of its key functional groups. Based on the analysis of similar compounds, such as 2-chloro-4,6-bis(4-methoxyphenyl)pyrimidine, fragmentation is anticipated to occur at the ether linkage and within the pyrimidine ring itself massbank.eu. The bond connecting the phenyl and pyrimidine rings is also a probable site of cleavage.
A detailed examination of the fragmentation would likely reveal the following key fragments:
| Predicted Fragment Ion | Significance |
| [M - C₂H₅]⁺ | Represents the loss of the ethyl group from the ethoxy moiety. |
| [M - OC₂H₅]⁺ | Indicates the cleavage of the entire ethoxy group. |
| [C₆H₄Cl(OC₂H₅)]⁺ | Corresponds to the 2-chloro-4-ethoxyphenyl cation, resulting from the cleavage of the bond between the two rings. |
| [C₄H₃N₂O]⁺ | Represents the pyrimidin-2-ol cation, also formed by the cleavage of the bond linking the rings. |
This predictive data requires confirmation through experimental high-resolution mass spectrometry.
X-ray Crystallography for Solid-State Structure and Intermolecular Packing
X-ray crystallography is an indispensable technique for the definitive determination of the three-dimensional atomic arrangement of a crystalline solid. Although a specific crystal structure for this compound has not been documented, its solid-state characteristics can be inferred from the crystallographic data of structurally related pyrimidine derivatives.
It is anticipated that this compound would crystallize in a common crystal system, such as monoclinic, which is observed for analogous pyrimidine compounds . The presence of the hydroxyl group on the pyrimidin-2-ol ring is expected to play a crucial role in the intermolecular packing, primarily through the formation of hydrogen bonds. These hydrogen bonds would likely involve the pyrimidine nitrogen atoms, creating stable dimeric or polymeric structures in the crystal lattice, similar to the N-H···N hydrogen bonds that form inversion dimers in the crystal structure of 5-Bromo-2-chloropyrimidin-4-amine researchgate.net.
The chloro and ethoxy substituents would further influence the crystal packing via weaker van der Waals forces and other non-covalent interactions. The interplay of these forces dictates the compound's macroscopic properties, including its melting point and solubility.
| Crystallographic Parameter | Predicted Characteristic | Basis of Prediction |
| Crystal System | Monoclinic | Common among pyrimidine derivatives . |
| Space Group | P2₁/c | A frequent space group for this crystal system . |
| Key Intermolecular Interactions | O-H···N Hydrogen Bonds | Driven by the hydroxyl and pyrimidine nitrogen atoms. |
| C-H···O Interactions | Involving the ethoxy and phenyl moieties. | |
| π-π Stacking | Potential interaction between the aromatic rings. |
This predicted crystallographic information requires experimental validation via single-crystal X-ray diffraction analysis.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods model the electron distribution to predict geometry, energy, and electronic characteristics.
Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)
The electronic character of 5-(2-Chloro-4-ethoxyphenyl)pyrimidin-2-ol is defined by its distinct functional groups: the electron-withdrawing pyrimidine (B1678525) ring and chloro substituent, and the electron-donating ethoxy group. Frontier Molecular Orbital (FMO) theory is a key framework for analyzing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.
The distribution of these orbitals in this compound would likely show the HOMO density concentrated on the electron-rich ethoxyphenyl ring, while the LUMO density would be primarily located on the electron-deficient pyrimidine ring. Global reactivity descriptors, derived from the energies of these frontier orbitals, provide quantitative measures of the molecule's reactivity.
Table 1: Illustrative Global Reactivity Descriptors for this compound based on FMO Theory
| Descriptor | Formula | Significance |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |
| Absolute Electronegativity (χ) | (I + A) / 2 | Describes the tendency of the molecule to attract electrons. |
| Absolute Hardness (η) | (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. |
| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates the capacity of a molecule to receive electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons from the environment. |
Prediction of Tautomeric Stability and Energetics
The pyrimidin-2-ol scaffold can exist in a tautomeric equilibrium with its pyrimidin-2(1H)-one form. This phenomenon involves the migration of a proton and a shift of a double bond. The relative stability of these tautomers is crucial as it dictates which form is predominant under physiological conditions, which in turn affects receptor binding and metabolic profiles.
Computational studies on the parent pyrimidin-2-ol system have shown that the tautomeric equilibrium is influenced by the environment. researchgate.net DFT calculations are employed to optimize the geometry of each tautomer and calculate their relative energies (ΔE) and Gibbs free energies (ΔG). The transition state (TS) for the interconversion can also be modeled to determine the activation energy barrier. For this compound, the electronic effects of the substituted phenyl ring would influence this equilibrium. Computational analyses indicate that such proton transfer reactions can occur directly or be mediated by solvent molecules like water, which can lower the activation energy barrier. researchgate.net
Table 2: Predicted Tautomeric Forms and Relative Stability
| Tautomer | Structure | Key Features | Predicted Relative Stability |
| Enol Form (pyrimidin-2-ol) | ![]() | Aromatic pyrimidine ring with a hydroxyl (-OH) group. | Generally less stable than the keto form in polar solvents. |
| Keto Form (pyrimidin-2(1H)-one) | ![]() | Non-aromatic dihydropyrimidine (B8664642) ring with a carbonyl (C=O) group and an N-H bond. | Often the more stable tautomer, particularly in aqueous environments, due to favorable amide resonance and solvation. acs.org |
Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis
Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure of a molecule and its interactions with biological targets. The NCI index is a powerful tool for visualizing these weak interactions in real space. researchgate.netwikipedia.orgnih.gov It is based on the electron density (ρ) and its reduced density gradient (s). acs.org NCI plots generate color-coded isosurfaces: blue indicates strong, attractive interactions like hydrogen bonds; green signifies weak van der Waals interactions; and red denotes repulsive steric clashes. researchgate.net For this compound, NCI analysis could visualize potential intramolecular hydrogen bonds between the 2-ol group and the N1 of the pyrimidine ring, as well as van der Waals interactions between the two aromatic rings.
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and structure based on the topology of the electron density. rsc.orgrsc.org This method partitions a molecule into atomic basins and identifies critical points in the electron density. acs.org The presence of a bond critical point (BCP) between two atoms indicates they are bonded. The properties at the BCP, such as the electron density (ρ) and the sign of the Laplacian of the electron density (∇²ρ), characterize the nature of the interaction (e.g., shared-shell covalent vs. closed-shell non-covalent).
Molecular Docking and Dynamics Simulations
These computational techniques are essential for predicting how a ligand might interact with a biological macromolecule, such as a protein or enzyme, providing a foundation for rational drug design.
Prediction of Binding Modes with Putative Biological Targets
Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor. The pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in the core of kinase inhibitors and other therapeutic agents. mdpi.com
In a hypothetical docking study of this compound into a protein kinase active site, the pyrimidin-2-ol moiety would be expected to act as a hinge-binder. It can form crucial hydrogen bonds with the backbone amide groups of the kinase hinge region, mimicking the interaction of the adenine (B156593) part of ATP. The 2-chloro-4-ethoxyphenyl group would likely occupy a hydrophobic pocket, with the ethoxy group potentially forming additional interactions. The chloro-substituent can engage in halogen bonding or other specific interactions that enhance binding affinity. rsc.org
Table 3: Hypothetical Binding Interactions of this compound in a Kinase Active Site
| Ligand Moiety | Protein Region | Type of Interaction |
| Pyrimidin-2-ol | Hinge Region Backbone | Hydrogen Bond Donor/Acceptor |
| 2-Chloro-4-ethoxyphenyl Ring | Hydrophobic Pocket | Hydrophobic Interactions, van der Waals |
| Chloro Group | Pocket Residue | Halogen Bonding, Hydrophobic Interactions |
| Ethoxy Group | Solvent-exposed region or pocket | Hydrophobic or Hydrogen Bond Acceptor |
Assessment of Ligand Conformational Dynamics within Binding Pockets
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. An MD simulation would reveal the stability of the predicted binding mode and the conformational flexibility of the ligand within the binding pocket.
Key analyses from an MD simulation include:
Root Mean Square Deviation (RMSD): The RMSD of the ligand and the protein backbone are monitored over the simulation time. A stable, low RMSD for the ligand suggests that the binding pose is maintained.
Root Mean Square Fluctuation (RMSF): This is calculated for each protein residue to identify flexible or rigid regions, particularly those at the binding interface.
Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in the docking pose is tracked throughout the simulation. Stable hydrogen bonds are a strong indicator of a favorable binding interaction.
For this compound, MD simulations would be crucial to confirm the stability of the hinge-binding interactions and to assess the dynamic behavior of the ethoxyphenyl tail within its pocket, ensuring an energetically favorable and stable conformation is maintained.
Pharmacophore Modeling and Virtual Screening
Similarly, there is no information available on pharmacophore models developed from or used to screen for this compound. Pharmacophore modeling is a powerful tool in drug discovery to identify the essential steric and electronic features required for biological activity, which can then be used to screen large compound libraries. nih.gov While this approach has been successfully applied to various targets and compound classes, its application to this compound has not been documented in the available literature.
De Novo Design and Lead Optimization through Computational Approaches
The use of computational methods for the de novo design or lead optimization of this compound has not been reported. De novo design involves the computational creation of novel molecular structures with desired properties, and lead optimization utilizes computational tools to refine the structure of a lead compound to improve its efficacy and pharmacokinetic profile. While the de novo synthesis of pyrimidine nucleotides is a well-understood biological process, computational de novo design studies focusing on this specific synthetic compound are not present in the surveyed literature. nih.gov
Rational Design Principles and Scaffold Exploration
Application of Rational Design Strategies to Pyrimidin-2-ol Scaffolds
The pyrimidine (B1678525) ring is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. mdpi.commdpi.comnih.gov Its versatility allows for structural modifications at the 2, 4, 5, and 6 positions, enabling chemists to fine-tune the molecule's properties. mdpi.com Rational design strategies applied to the pyrimidin-2-ol scaffold focus on understanding the structure-activity relationships (SAR) to guide these modifications. acs.org
The design of pyrimidine derivatives often involves creating dual binding site inhibitors, where different parts of the molecule interact with distinct pockets of a target enzyme. acs.org For instance, in the context of kinase inhibition, the pyrimidine core might serve as a hinge-binding motif, while substituted aryl groups at other positions can interact with specificity pockets, thereby enhancing potency and selectivity. nih.govnih.gov The presence of substituents on a fused aza-arene core, for example, has been shown to significantly influence the antitumor activities of pyrazolo[3,4-d]pyrimidines. acs.org
Systematic exploration of substitutions on the pyrimidine ring can lead to significant improvements in biological activity. researchgate.net For example, the introduction of different functional groups can modulate the electronic and steric properties of the molecule, influencing its binding affinity and pharmacokinetic profile. researchgate.net
Bioisosteric Transformations of the Ethoxyphenyl and Pyrimidin-2-ol Moieties
Bioisosterism is a fundamental strategy in medicinal chemistry that involves the substitution of a functional group with another that has similar physical and chemical properties, with the goal of enhancing efficacy, reducing toxicity, or improving pharmacokinetics. nih.govresearchgate.netipinnovative.com This approach is particularly valuable for optimizing lead compounds.
Similarly, the pyrimidin-2-ol moiety can undergo bioisosteric transformations. The hydroxyl group at the 2-position is in tautomeric equilibrium with the corresponding pyrimidone, which can influence its hydrogen bonding capabilities. This group can be replaced with other hydrogen bond donors or acceptors, such as an amino group (pyrimidin-2-amine) or a thiol group (pyrimidine-2-thiol), to probe their effects on target binding. researchgate.netnih.gov The pyrimidine ring itself can be replaced by other heterocyclic systems, such as pyrazole (B372694) or triazole, to create novel scaffolds with potentially improved properties. researchgate.netacs.org
The following table illustrates potential bioisosteric replacements for key functional groups in 5-(2-Chloro-4-ethoxyphenyl)pyrimidin-2-ol:
| Original Moiety | Potential Bioisosteres | Rationale for Replacement |
|---|---|---|
| Ethoxy Group | Methoxy, Isopropoxy, Trifluoromethoxy | Modulate steric bulk and electronics |
| Chloro Group | Fluoro, Bromo, Methyl | Alter size, lipophilicity, and electronic character |
| Phenyl Ring | Pyridyl, Thienyl, Cyclohexyl | Explore different spatial arrangements and polarity |
| Pyrimidin-2-ol | Pyrimidin-2-amine, Pyrimidine-2-thiol, Pyrazole | Modify hydrogen bonding and core scaffold properties |
Fragment-Based Drug Discovery (FBDD) Strategies for Pyrimidine Derivatives
Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening libraries of small, low-molecular-weight molecules, or "fragments," against a biological target. technologynetworks.comnih.gov This method allows for the efficient exploration of chemical space and often yields hits with high ligand efficiency. nih.govnih.gov
For pyrimidine derivatives, an FBDD approach might begin with screening a fragment library to identify small molecules that bind to the target of interest. A pyrimidine fragment itself could be a starting point. acs.org Once a fragment hit is identified and its binding mode is confirmed, often through X-ray crystallography, it can be elaborated upon. acs.orgnih.gov This "fragment growing" strategy involves adding functional groups to the initial fragment to pick up additional interactions with the target protein and increase affinity. acs.org
Another FBDD strategy is "fragment linking," where two different fragments that bind to adjacent sites on the target are connected to create a more potent molecule. researchgate.net For example, a pyrimidine fragment binding in one pocket could be linked to another fragment occupying a nearby hydrophobic pocket.
The success of FBDD is highly dependent on the quality and diversity of the fragment library. nih.gov The inclusion of three-dimensional fragments can provide access to a larger chemical space compared to traditional, more planar aromatic compounds. nih.gov
Integration of Structure-Based Drug Design (SBDD) for Target Specificity
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target, typically a protein, to design and optimize inhibitors with high specificity. nih.govnih.gov This approach is often integrated with FBDD to guide the optimization of fragment hits into potent and selective drug candidates. nih.govntu.edu.sg
Once the crystal structure of a target protein in complex with a pyrimidine-based inhibitor like this compound is determined, SBDD can be employed to understand the key interactions driving binding. nih.gov For example, the pyrimidine core might form crucial hydrogen bonds with the protein's backbone in a hinge region, while the substituted phenyl ring extends into a more variable pocket. nih.gov
This detailed structural information allows for the rational design of modifications to improve target specificity. For instance, if a closely related off-target protein has a different amino acid at a key position in the binding site, the inhibitor can be modified to create a steric clash with the off-target while maintaining favorable interactions with the intended target. This can lead to the development of highly selective inhibitors with fewer side effects. nih.gov The integration of computational methods, such as molecular docking and molecular dynamics simulations, can further aid in predicting the binding of designed compounds and prioritizing them for synthesis and testing. researchgate.netresearchgate.net
The following table summarizes the key drug design strategies discussed:
| Strategy | Description | Application to Pyrimidine Derivatives |
|---|---|---|
| Rational Design | Using knowledge of SAR to guide molecular modifications. researchgate.net | Systematically altering substituents on the pyrimidine ring to improve activity. |
| Bioisosterism | Replacing functional groups with others having similar properties. estranky.sk | Swapping the ethoxy or chloro groups for other functionalities to enhance pharmacokinetics. |
| FBDD | Screening small fragments to identify starting points for drug discovery. technologynetworks.com | Identifying a pyrimidine fragment and growing it into a more potent inhibitor. acs.org |
| SBDD | Using the 3D structure of the target to design specific inhibitors. nih.gov | Modifying the inhibitor based on its crystal structure with the target to improve selectivity. |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Methodologies for Pyrimidine (B1678525) Scaffolds
The synthesis of pyrimidine derivatives is a cornerstone of medicinal and materials chemistry. Future research will likely focus on the development of more efficient, environmentally friendly, and versatile synthetic routes. Key areas of advancement include:
One-Pot, Multi-Component Reactions: These reactions, where multiple starting materials react in a single vessel to form a complex product, offer significant advantages in terms of reduced waste, time, and cost. For instance, a one-pot, three-component synthesis has been successfully used to create novel nih.govmdpi.commdpi.comtriazolo[4,3-a]pyrimidine derivatives. nih.gov Similar strategies could be envisioned for the synthesis of 5-arylpyrimidin-2-ols.
Catalysis: The use of novel catalysts, including transition metals, organocatalysts, and biocatalysts, will continue to revolutionize pyrimidine synthesis. These catalysts can enable reactions under milder conditions, with higher selectivity and yields.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. Adapting and developing flow chemistry protocols for the synthesis of pyrimidine scaffolds like 5-(2-Chloro-4-ethoxyphenyl)pyrimidin-2-ol would be a significant step towards sustainable chemical manufacturing.
C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful and atom-economical synthetic strategy. Future methodologies may focus on the direct arylation of the pyrimidine core, avoiding the need for pre-functionalized starting materials.
Advanced Spectroscopic Techniques for Real-time Mechanistic Studies
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The application of advanced spectroscopic techniques will be instrumental in elucidating the intricate steps of pyrimidine formation and reactivity.
| Spectroscopic Technique | Application in Pyrimidine Research |
| In-situ IR and Raman Spectroscopy | Real-time monitoring of the formation and consumption of reactants, intermediates, and products. |
| Process NMR Spectroscopy | Provides detailed structural information on species present in the reaction mixture as it evolves. |
| Mass Spectrometry (e.g., ESI-MS) | Identification of transient intermediates and byproducts, offering insights into reaction pathways. |
These techniques, often used in combination, can provide a comprehensive picture of the reaction landscape, enabling researchers to identify rate-limiting steps, detect unstable intermediates, and understand the influence of catalysts and reaction conditions.
Integration of Artificial Intelligence and Machine Learning in Pyrimidine Research
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools in chemical research. Their integration into the study of pyrimidines can accelerate discovery and development in several ways:
Predictive Modeling: AI/ML algorithms can be trained on existing chemical data to predict the properties of new pyrimidine derivatives, including their biological activity, toxicity, and physicochemical characteristics. This can help prioritize which compounds to synthesize and test.
Retrosynthetic Analysis: AI-powered tools can propose novel synthetic routes to target pyrimidine molecules, potentially identifying more efficient or cost-effective pathways than those devised by human chemists.
Reaction Optimization: Machine learning models can be used to optimize reaction conditions (e.g., temperature, catalyst loading, reaction time) to maximize yield and minimize byproducts, a process that is often time-consuming and resource-intensive when done manually.
Exploration of New Biological Paradigms for Pyrimidin-2-ol Compounds
The pyrimidine scaffold is a well-known privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. Future research on pyrimidin-2-ol compounds will likely explore novel biological applications beyond established targets.
Target Identification: High-throughput screening and chemoproteomics approaches can be used to identify new protein targets for pyrimidin-2-ol derivatives.
Modulation of Allosteric Sites: Targeting allosteric sites on proteins, which are distinct from the active site, can offer greater selectivity and novel modes of pharmacological control. The structural features of this compound could be suitable for binding to such sites.
Multi-Target Design Approaches for Enhanced Selectivity and Efficacy
Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. Designing single molecules that can modulate several targets simultaneously is a promising therapeutic strategy.
Polypharmacology: The deliberate design of "promiscuous" ligands that interact with multiple targets can lead to synergistic therapeutic effects and a reduced likelihood of drug resistance.
Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to different targets and then linking them together to create a multi-target ligand. The 2-chloro-4-ethoxyphenyl and pyrimidin-2-ol moieties of the title compound could serve as starting points for such an approach.
Computational Design: Molecular modeling and computational chemistry can be used to design and predict the binding affinity of pyrimidine derivatives to multiple targets, guiding the synthesis of potent and selective multi-target agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


